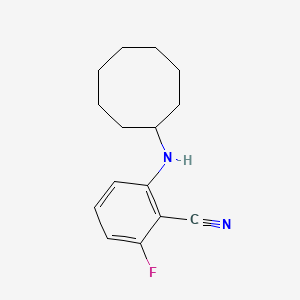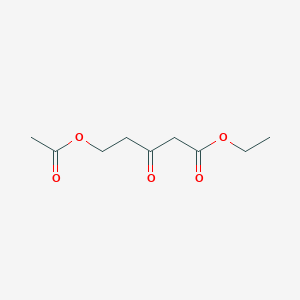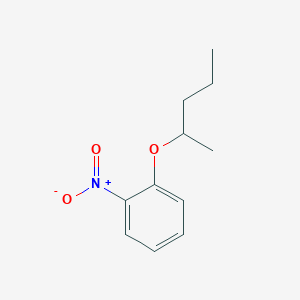
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide is a chemical compound with a unique structure that includes a phenol group and a 1-methyl-4-oxido-1,4-azaphosphinan moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide typically involves the reaction of 1,4-azaphosphorine derivatives with phenol under controlled conditions. One common method involves the use of hexahydro-4-methyl-1-(phenylmethyl)-1,4-azaphosphorine, which is oxidized to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxido group back to its original state.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the phenol ring.
科学的研究の応用
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed effects. For example, it may inhibit histone deacetylase, which is involved in gene expression regulation .
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Shares a similar phenol group but has an imidazole moiety instead of the azaphosphinan structure.
2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid: Contains a similar azaphosphinan structure but with a propanoic acid group.
Uniqueness
4-(4-Hydroxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide is unique due to its specific combination of a phenol group and a 1-methyl-4-oxido-1,4-azaphosphinan moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H16NO2P |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
4-(1-methyl-4-oxo-1,4λ5-azaphosphinan-4-yl)phenol |
InChI |
InChI=1S/C11H16NO2P/c1-12-6-8-15(14,9-7-12)11-4-2-10(13)3-5-11/h2-5,13H,6-9H2,1H3 |
InChIキー |
NUPSBXGEYKMOEX-UHFFFAOYSA-N |
正規SMILES |
CN1CCP(=O)(CC1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Silane, trichloro[(trimethylsilyl)methyl]-](/img/structure/B8373122.png)


![6-[(4-Chloroanilino)methyl]pteridine-2,4-diamine](/img/structure/B8373155.png)






